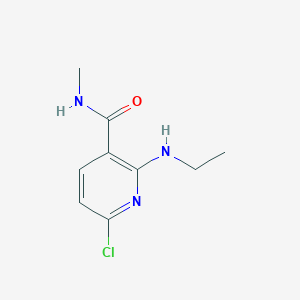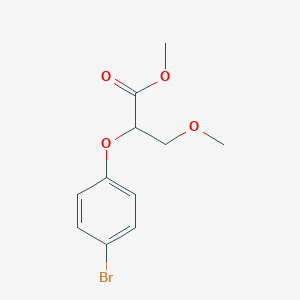
Methyl 2-(4-bromophenoxy)-3-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromophenoxy)-3-methoxypropanoate is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a methoxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenoxy)-3-methoxypropanoate typically involves the reaction of 4-bromophenol with methyl 3-methoxypropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Bromophenol+Methyl 3-methoxypropanoateK2CO3,DMF,HeatMethyl 2-(4-bromophenoxy)-3-methoxypropanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromophenoxy)-3-methoxypropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-(4-bromophenoxy)-3-methoxypropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromophenoxy)-3-methoxypropanoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the structure of the final product derived from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chlorophenoxy)-3-methoxypropanoate
- Methyl 2-(4-fluorophenoxy)-3-methoxypropanoate
- Methyl 2-(4-iodophenoxy)-3-methoxypropanoate
Uniqueness
Methyl 2-(4-bromophenoxy)-3-methoxypropanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s behavior in various chemical and biological systems.
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
methyl 2-(4-bromophenoxy)-3-methoxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-10(11(13)15-2)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3 |
Clé InChI |
HIVDYKZQIRSLRV-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)OC)OC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


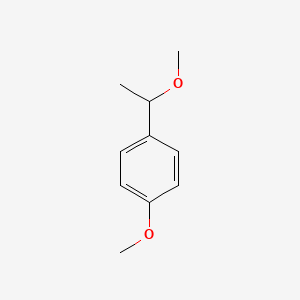
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

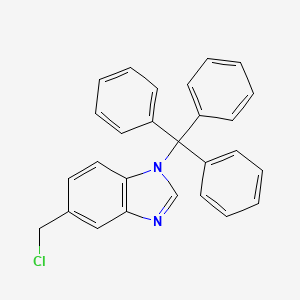
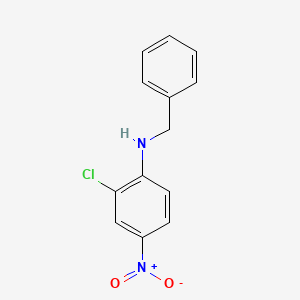
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
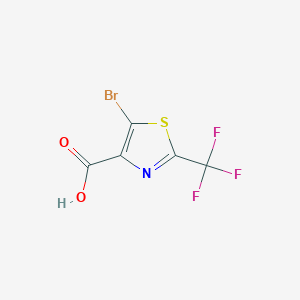
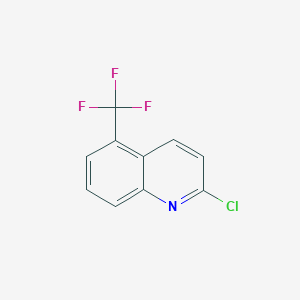

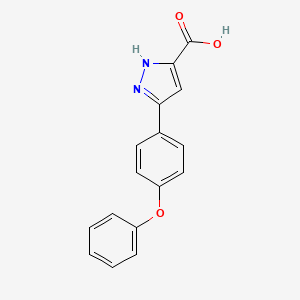
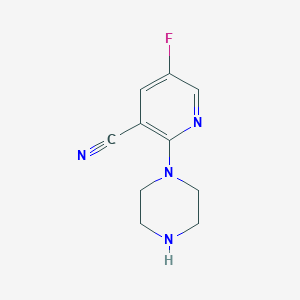
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
